4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide
Description
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a nitrobenzenecarboxamide group
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-16-7-5-15(6-8-16)22-20(24)13-2-11-19(18(12-13)23(25)26)28-17-9-3-14(21)4-10-17/h2-12H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDGXNRCQGGWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)aniline. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl sulfone
- 4-chlorothioanisole
- 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethylmethanamine
Uniqueness
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxy group allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
The compound 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide , also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a complex arrangement that contributes to its biological efficacy. The presence of the sulfanyl group and the nitro substituent are particularly noteworthy, as they are often linked to enhanced biological activity.
1. Antibacterial Activity
Research indicates that compounds similar to 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
These findings suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in clinical settings .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in various physiological processes. Notably, it has been evaluated for its inhibitory effects on:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission.
- Urease : An enzyme associated with the metabolism of urea.
The IC50 values for urease inhibition were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 7l | 2.14±0.003 |
| 7m | 0.63±0.001 |
| 7n | 2.17±0.006 |
| Reference (Thiourea) | 21.25±0.15 |
These results indicate that certain derivatives of the compound may serve as effective urease inhibitors, potentially useful in treating conditions like urea cycle disorders .
3. Anticancer Potential
There is emerging evidence that compounds with similar structures have anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including those related to oxidative stress and inflammation .
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of compounds related to 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of this class of compounds, revealing strong inhibitory effects on both AChE and urease, which could lead to therapeutic applications in neurodegenerative diseases and metabolic disorders .
Q & A
Q. How can researchers design SAR studies for derivatives of this compound?
- Answer : Focus on modular substitutions:
- Variations : Replace 4-methoxyphenyl with electron-deficient (e.g., 4-CF3) or bulky groups (e.g., naphthyl).
- Assays : Test derivatives in parallel for solubility (PBS assay), potency (IC50 in target assays), and selectivity (kinase panel screening).
- Data Analysis : Use principal component analysis (PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
